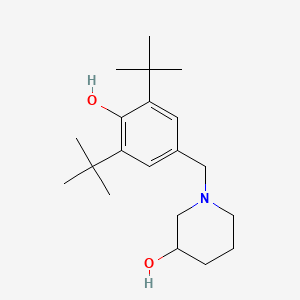
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol is a synthetic antioxidant compound that has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. This compound is commonly known as Ionol or BHTBP and is a derivative of butylated hydroxytoluene (BHT).
Mecanismo De Acción
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol acts as a free radical scavenger by donating hydrogen atoms to unstable free radicals, thereby stabilizing them and preventing them from causing damage to cells and tissues. This compound also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress, which is a major contributor to various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to neutralize free radicals and reduce oxidative stress. Additionally, this compound has been shown to reduce inflammation and improve mitochondrial function, which is important for cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol in lab experiments is its stability and effectiveness as an antioxidant. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for research on 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's, and cardiovascular diseases. Additionally, more research is needed to understand the mechanisms of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol involves the reaction between this compound and piperidine in the presence of a catalyst. This reaction results in the formation of a stable and highly effective antioxidant compound that has a wide range of applications.
Aplicaciones Científicas De Investigación
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties that can help prevent or treat various diseases such as cancer, Alzheimer's, and cardiovascular diseases. In the food industry, this compound is used as a preservative to prevent the oxidation of fats and oils, thereby extending the shelf life of food products. In the cosmetics industry, this compound is used as an antioxidant to prevent the degradation of cosmetic products caused by exposure to air, light, and heat.
Propiedades
IUPAC Name |
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-19(2,3)16-10-14(11-17(18(16)23)20(4,5)6)12-21-9-7-8-15(22)13-21/h10-11,15,22-23H,7-9,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNVSQQCQUZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5106266.png)
![6-(benzylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5106270.png)
![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5106273.png)


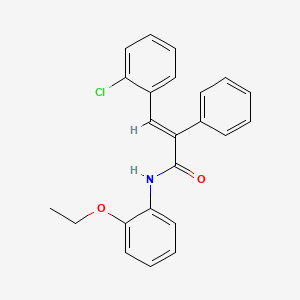
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B5106322.png)
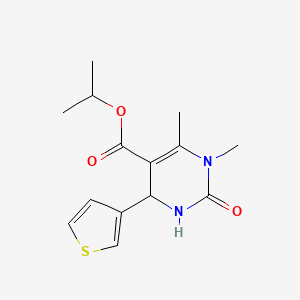
![4-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-fluoropyridine](/img/structure/B5106342.png)
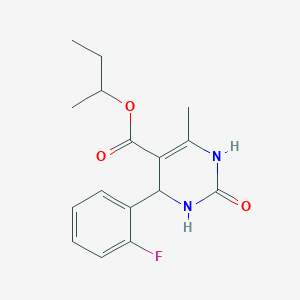
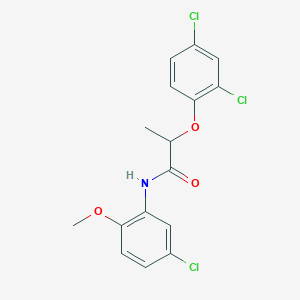
![3-(3-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106359.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
